Predicted LogP and Steric Bulk Differentiation from Unsubstituted Isovanillin
The 5-isopropyl group significantly increases the predicted lipophilicity of the molecule compared to the parent compound isovanillin. Based on predicted values, the target compound has a higher LogP, which directly impacts membrane permeability and metabolic routing. While isovanillin has a molecular weight of 152.15 g/mol, the target compound's weight is 194.23 g/mol, reflecting the added steric bulk . This difference is crucial for target binding in hydrophobic enzyme pockets.
| Evidence Dimension | Predicted Partition Coefficient (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 194.23 g/mol; Density = 1.118±0.06 g/cm3 (Predicted) |
| Comparator Or Baseline | Isovanillin: MW = 152.15 g/mol; Monoisotopic mass = 152.047344 |
| Quantified Difference | Molecular weight difference of +42.08 g/mol (approx. +27.7% increase) attributable to the isopropyl substituent. |
| Conditions | Predicted properties from computational models; no experimental LogP data available for target compound. |
Why This Matters
The significant increase in molecular weight and predicted LogP suggests altered absorption, distribution, metabolism, and excretion (ADME) properties compared to isovanillin, a critical consideration for pharmacological tool compound selection.
